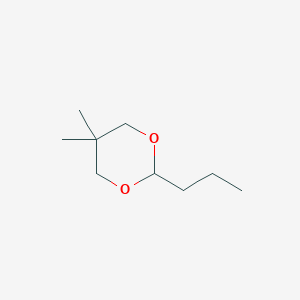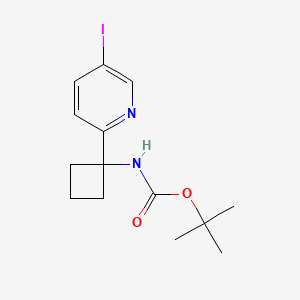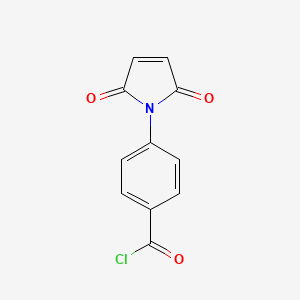
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is an organic compound with the molecular formula C13H9BrClF This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids or ketones.
Scientific Research Applications
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to different receptors or enzymes. These interactions can lead to changes in biological activity, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
- 4-Bromo-2-(4-chlorobenzyl)-1-piperazinylphenol
- 4-Bromo-2-chloro-1-(4-chlorobenzyl)oxybenzene
Comparison: Compared to similar compounds, 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other halogenated benzene derivatives.
Properties
Molecular Formula |
C13H9BrClF |
|---|---|
Molecular Weight |
299.56 g/mol |
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)methyl]-1-fluorobenzene |
InChI |
InChI=1S/C13H9BrClF/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8H,7H2 |
InChI Key |
XPDXCAVBWPPLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)

![N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)


